molecular formula C15H17BClNO2 B1387177 1-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline CAS No. 1313761-15-7

1-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline

Cat. No.: B1387177
CAS No.: 1313761-15-7
M. Wt: 289.6 g/mol
InChI Key: KKTLTEUDOYTYMC-UHFFFAOYSA-N
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Description

1-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline is a useful research compound. Its molecular formula is C15H17BClNO2 and its molecular weight is 289.6 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Compounds with similar structures, such as 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane, have been used as reagents for the phosphitylation of alcohols and heteroatomic nucleophiles .

Mode of Action

It is known that compounds containing a dioxaborolane group can participate in borylation reactions . This involves the addition of a boron atom to organic compounds, which can significantly alter their chemical properties and reactivity.

Biochemical Pathways

The borylation reactions it participates in can lead to the formation of new compounds with different biochemical properties .

Pharmacokinetics

Its molecular weight of 32860 suggests that it may have reasonable bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

The introduction of a boron atom through borylation can significantly alter the properties of the target molecule, potentially leading to changes in its biological activity .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For example, the compound is typically stored at room temperature , suggesting that it is stable under normal conditions.

Properties

IUPAC Name

1-chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BClNO2/c1-14(2)15(3,4)20-16(19-14)11-6-5-10-7-8-18-13(17)12(10)9-11/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKTLTEUDOYTYMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=CN=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.